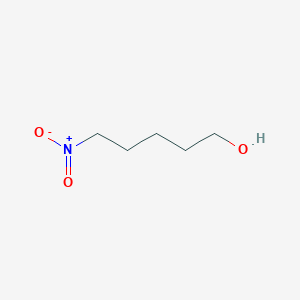5-Nitropentan-1-ol
CAS No.: 21823-27-8
Cat. No.: VC8255890
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21823-27-8 |
|---|---|
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 5-nitropentan-1-ol |
| Standard InChI | InChI=1S/C5H11NO3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2 |
| Standard InChI Key | UISXXYURSRKYST-UHFFFAOYSA-N |
| SMILES | C(CC[N+](=O)[O-])CCO |
| Canonical SMILES | C(CC[N+](=O)[O-])CCO |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
5-Nitropentan-1-ol, systematically named 5-nitro-pentan-1-ol, belongs to the nitro alcohol family. Its IUPAC name reflects the hydroxyl group at the first carbon and the nitro group at the fifth position of a pentane backbone (Fig. 1) . Synonyms include 5-Nitropentanol-1 and 5-nitro-pentan-1-ol, though these terms are less frequently used in contemporary literature .
Table 1. Key molecular descriptors of 5-Nitropentan-1-ol
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 133.146 g/mol |
| Exact mass | 133.074 g/mol |
| PSA (Polar Surface Area) | 66.05 Ų |
| LogP | 0.95 |
The compound’s polarity, indicated by a PSA of 66.05 Ų, facilitates interactions with polar solvents and catalytic surfaces .
Synthesis and Reaction Pathways
Nitroaldol Condensation
The nitroaldol (Henry) reaction is a cornerstone for synthesizing β-nitro alcohols. Although 5-Nitropentan-1-ol is not directly cited in the provided studies, its structure implies formation via condensation of nitromethane with a ketone. For instance, butanone reacts with nitromethane under DBU (1,8-diazabicycloundec-7-ene) catalysis to yield β,β-disubstituted nitroalkanes via elimination-addition sequences . Applying this methodology to pentan-2-one could theoretically produce 5-Nitropentan-1-ol, though steric and electronic factors may necessitate optimized conditions (e.g., solventless systems or fluoride-based catalysts) .
Table 2. Representative reaction conditions for nitro alcohol synthesis
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Cyclohexanone | KCO | None | 60 |
| Butanone | DBU | THF | 80 |
Acylation and Rearrangement
Nitro alcohols often undergo further functionalization. In a tandem acylation/ -rearrangement reported by Antonova et al., aliphatic nitro compounds like 4-nitro-3-phenylpentanal form α-oxygenated oximes upon treatment with acetic anhydride and acid . While 5-Nitropentan-1-ol’s reactivity in such pathways remains unexplored, its primary alcohol group could participate in esterification or oxidation reactions, expanding its utility in heterocycle synthesis .
Physicochemical Properties and Stability
Thermal Behavior
The boiling point of 5-Nitropentan-1-ol is undocumented, but its structural analog 5-nitropentan-2-one (CAS 22020-87-7) boils at 231.7°C under atmospheric pressure . Given the hydroxyl group’s hydrogen-bonding capacity, 5-Nitropentan-1-ol likely exhibits a higher boiling point than its ketone counterpart.
Solubility and Partitioning
With a logP of 0.95, 5-Nitropentan-1-ol demonstrates moderate lipophilicity, favoring dissolution in polar aprotic solvents like THF or DMF. This property aligns with its use in homogeneous catalytic systems, as seen in DBU-mediated reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume